Isobutyryl-L-carnitine chloride
Description
Conceptual Framework of Acylcarnitines in Cellular Metabolism
The primary function of acylcarnitines is to act as carriers for fatty acids, enabling their entry into the mitochondrial matrix where β-oxidation occurs. mdpi.com This process is crucial for generating adenosine (B11128) triphosphate (ATP), the cell's main energy currency. metwarebio.com The transport system involves a series of enzymes, including carnitine palmitoyltransferase I (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT2). mdpi.com
Beyond their role in fatty acid transport, acylcarnitines are involved in several other metabolic processes:
Modulation of the Acyl-CoA to free CoA ratio: By converting acyl-CoAs to acylcarnitines, the cell can prevent the accumulation of potentially toxic acyl-CoA esters and maintain a healthy pool of free Coenzyme A.
Detoxification: Acylcarnitines can bind to and facilitate the removal of excess or abnormal acyl groups from the body. metwarebio.com
Metabolic Intermediates: They are involved in the metabolism of branched-chain amino acids. mdpi.comnih.gov
The concentration and composition of the acylcarnitine pool can reflect the state of cellular metabolism and are often used as biomarkers for various metabolic disorders. nih.gov
Historical Perspective on Acylcarnitine Research
The discovery of acylcarnitines dates back over seven decades. hmdb.ca The initial focus of research was on their fundamental role in the oxidation of fatty acids. diva-portal.org Over the years, the understanding of acylcarnitines has expanded significantly. The development of tandem mass spectrometry (MS/MS) in the 1990s revolutionized the field, allowing for the rapid and sensitive profiling of a wide range of acylcarnitines in biological samples. This technological advancement has been instrumental in the diagnosis of inborn errors of metabolism, particularly fatty acid oxidation disorders. diva-portal.orgresearchgate.netnih.gov
More recent research has delved into the broader physiological and pathological roles of acylcarnitines. diva-portal.org Studies have explored their involvement in conditions such as insulin (B600854) resistance, cardiovascular disease, and neurological disorders. nih.govresearchgate.net The field continues to evolve, with ongoing efforts to fully characterize the vast number of acylcarnitines present in the human body and to understand their complex interactions within metabolic networks. diva-portal.org
Classification and General Biochemical Identity of Isobutyryl-L-carnitine
Isobutyryl-L-carnitine is classified as a short-chain acylcarnitine because the isobutyryl group attached to the carnitine molecule contains four carbon atoms. hmdb.ca Acylcarnitines are generally categorized based on the length of their acyl chain:
Short-chain acylcarnitines (SCACs): 2 to 6 carbon atoms
Medium-chain acylcarnitines (MCACs): 7 to 12 carbon atoms
Long-chain acylcarnitines (LCACs): 13 to 20 or more carbon atoms
Biochemically, Isobutyryl-L-carnitine is the ester formed from the reaction of isobutyric acid and L-carnitine. Its chemical formula is C11H21NO4. bovinedb.canih.gov The chloride form, Isobutyryl-L-carnitine chloride, has the chemical formula C11H22NO4 • Cl and a molecular weight of 267.8 g/mol . caymanchem.com It is a crystalline solid and is soluble in various solvents including DMF, DMSO, and ethanol. caymanchem.com
Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | (3R)-3-[(2-methylpropanoyl)oxy]-4-(trimethylazaniumyl)butanoate |
| Molecular Formula | C11H22ClNO4 |
| Molecular Weight | 267.75 g/mol |
| CAS Number | 6920-31-6 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMF, DMSO, Ethanol |
Data sourced from multiple chemical databases.
Elevated levels of Isobutyryl-L-carnitine in the body can be an indicator of certain metabolic disorders, such as isobutyryl-CoA dehydrogenase deficiency. caymanchem.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(2R)-3-carboxy-2-(2-methylpropanoyloxy)propyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4.ClH/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5;/h8-9H,6-7H2,1-5H3;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUACOYFRJEMMP-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857876 | |
| Record name | (2R)-3-Carboxy-N,N,N-trimethyl-2-[(2-methylpropanoyl)oxy]propan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6920-31-6 | |
| Record name | (2R)-3-Carboxy-N,N,N-trimethyl-2-[(2-methylpropanoyl)oxy]propan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolic Pathways and Biochemical Functions of Isobutyryl L Carnitine
Role in Fatty Acid Oxidation Processes
Isobutyryl-L-carnitine is intrinsically linked to fatty acid metabolism, primarily through the carnitine shuttle system, which is essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. hmdb.camtoz-biolabs.comcreative-proteomics.com While the primary role of the carnitine shuttle involves long-chain fatty acids, the metabolism of short-chain fatty acids and the formation of short-chain acylcarnitines like isobutyryl-L-carnitine are also significant. hmdb.cafrontiersin.org
The formation of isobutyryl-L-carnitine is considered an indicator of the balance and efficiency of fatty acid oxidation. caymanchem.com Under conditions of metabolic stress or in certain metabolic disorders, the complete oxidation of fatty acids can be impaired. researchgate.net This leads to an accumulation of various acyl-CoA intermediates within the mitochondria. The conversion of these acyl-CoAs to their corresponding acylcarnitines, including isobutyryl-L-carnitine, serves as a mechanism to clear the excess acyl groups from the mitochondria, preventing their toxic accumulation and replenishing the pool of free Coenzyme A. researchgate.net Therefore, elevated levels of isobutyryl-L-carnitine can signify incomplete or disrupted fatty acid oxidation. researchgate.netresearchgate.net
Involvement in Branched-Chain Amino Acid Catabolism
A primary metabolic origin of isobutyryl-L-carnitine is the catabolism of branched-chain amino acids (BCAAs). mtoz-biolabs.com The breakdown of leucine, isoleucine, and valine generates specific acyl-CoA intermediates, and isobutyryl-L-carnitine is a direct product of the valine degradation pathway. mtoz-biolabs.comfrontiersin.org
The catabolism of BCAAs is a critical process for energy production and protein turnover. This process begins with a transamination reaction to form branched-chain α-keto acids (BCKAs), followed by an irreversible oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC). ebi.ac.uk This step produces the respective branched-chain acyl-CoA derivatives. ebi.ac.uk
Specific Link to Valine Metabolism
The metabolic pathway of valine catabolism directly leads to the formation of isobutyryl-CoA. ebi.ac.ukwikipedia.orghmdb.ca Following the initial transamination and decarboxylation steps, the resulting isobutyryl-CoA undergoes further enzymatic reactions. ebi.ac.uk In situations where isobutyryl-CoA accumulates, such as in the genetic disorder isobutyryl-CoA dehydrogenase deficiency, it is esterified to carnitine to form isobutyryl-L-carnitine. caymanchem.com This conversion is a key diagnostic marker for this inborn error of valine metabolism. mtoz-biolabs.comcaymanchem.com Studies using stable isotope-labeled valine have confirmed that a defect in isobutyryl-CoA dehydrogenase leads to a significant increase in the formation of isobutyryl-L-carnitine.
Enzymatic Synthesis and Interconversion Pathways
The synthesis of isobutyryl-L-carnitine is a reversible enzymatic process that connects the pools of acyl-CoAs and acylcarnitines. This interconversion is critical for metabolic regulation and is catalyzed by specific mitochondrial enzymes.
Contribution of Acyl-CoA Dehydrogenases
Acyl-CoA dehydrogenases (ACADs) are a family of mitochondrial enzymes crucial for both fatty acid and branched-chain amino acid metabolism. sigmaaldrich.comsigmaaldrich.com Specifically, isobutyryl-CoA dehydrogenase (IBDH) is the enzyme responsible for one of the steps in the catabolism of valine, converting isobutyryl-CoA to methacrylyl-CoA. A deficiency in IBDH leads to the accumulation of its substrate, isobutyryl-CoA. caymanchem.com This excess isobutyryl-CoA is then available for the synthesis of isobutyryl-L-carnitine. medchemexpress.combiomol.com Therefore, the activity of ACADs, and particularly IBDH, directly influences the substrate availability for isobutyryl-L-carnitine formation.
Role of Carnitine Acyltransferases (CrAT)
The enzymatic reaction that directly forms isobutyryl-L-carnitine from isobutyryl-CoA and L-carnitine is catalyzed by carnitine acyltransferases. nih.gov Specifically, carnitine O-acetyltransferase (CrAT), a mitochondrial enzyme, is responsible for the reversible transfer of short-chain and branched-chain acyl groups between Coenzyme A and carnitine. mdpi.comnih.gov
The reaction is as follows: Isobutyryl-CoA + L-carnitine ⇌ Isobutyryl-L-carnitine + Coenzyme A
This reversible reaction, catalyzed by CrAT, is central to the function of isobutyryl-L-carnitine. nih.govmdpi.com When isobutyryl-CoA levels rise, the reaction shifts towards the formation of isobutyryl-L-carnitine, which can then be transported out of the mitochondria. Conversely, if there is a demand for the isobutyryl group for metabolic processes, isobutyryl-L-carnitine can be converted back to isobutyryl-CoA.
Interdependencies with Coenzyme A Pool Dynamics
The synthesis of isobutyryl-L-carnitine is critically interdependent with the dynamics of the mitochondrial Coenzyme A (CoA) pool. The total amount of CoA in the mitochondria is limited, and it exists in two forms: free CoA and acylated CoA (acyl-CoA). The ratio of acyl-CoA to free CoA is a sensitive indicator of the cell's metabolic state.
A high rate of fatty acid or amino acid breakdown can lead to a rapid production of various acyl-CoA molecules, including isobutyryl-CoA. This can sequester the limited pool of free CoA, leading to a decrease in its availability. nih.gov A depletion of free CoA would inhibit essential metabolic pathways that require it as a cofactor, such as the pyruvate (B1213749) dehydrogenase complex and enzymes of the TCA cycle. nih.gov
The carnitine acyltransferase system, including the formation of isobutyryl-L-carnitine, acts as a buffering system for the mitochondrial CoA pool. researchgate.netnih.gov By converting excess acyl-CoA molecules into their corresponding acylcarnitine esters, the system releases free CoA, thereby maintaining metabolic flexibility and preventing mitochondrial dysfunction. researchgate.net The resulting acylcarnitines, including isobutyryl-L-carnitine, can then be exported from the mitochondria into the cytosol and subsequently excreted, effectively removing excess acyl groups. researchgate.netbiorxiv.org
Cellular and Tissue Specific Distribution and Regulatory Mechanisms
Intracellular Compartmentation: Mitochondrial and Cytosolic Pools
Isobutyryl-L-carnitine is found in both the cytoplasm and the mitochondrial matrix. hmdb.ca Its formation from isobutyryl-CoA and L-carnitine is catalyzed by carnitine acetyltransferase (CrAT). hmdb.ca This reaction is crucial for buffering the mitochondrial acyl-CoA pool and for transporting isobutyryl units out of the mitochondria into the cytosol. nih.gov Once in the cytosol, isobutyryl-L-carnitine can be transported out of the cell.
The transport of carnitine and its acyl esters, including isobutyryl-L-carnitine, across the inner mitochondrial membrane is a subject of ongoing research. While the carnitine-acylcarnitine translocase is a known transporter of acylcarnitines, the organic cation/carnitine transporter, OCTN1, has also been localized to mitochondria, suggesting a potential role in intracellular carnitine homeostasis. researchgate.net The conversion between isobutyryl-CoA and isobutyryl-L-carnitine is essential for maintaining the pool of free coenzyme A within the mitochondria. nih.gov
Distribution in Biological Fluids (Plasma and Urine)
Isobutyryl-L-carnitine is a normal constituent of human plasma and urine. Its concentration in these biofluids can fluctuate based on metabolic conditions. For instance, elevated levels in plasma have been associated with isobutyryl-CoA dehydrogenase deficiency, glutaric aciduria type 2, ethylmalonic encephalopathy, and gestational diabetes mellitus. hmdb.ca Conversely, decreased plasma levels have been observed in individuals with traumatic brain injury. hmdb.ca
In urine, elevated concentrations of isobutyryl-L-carnitine can be a marker for certain metabolic disorders. hmdb.ca For example, increased urinary excretion has been noted in individuals with glutaric aciduria type 2, multiple acyl-CoA dehydrogenation deficiency, and acute coronary syndrome. hmdb.ca The ratio of acylcarnitines to free carnitine in urine is often elevated in disorders of organic acid metabolism, indicating an imbalance in mitochondrial acyl-CoA homeostasis. nih.gov Studies have also shown that exposure to ionizing radiation can lead to increased urinary excretion of isobutyryl-L-carnitine. kau.edu.sa
Tissue-Specific Metabolic Dynamics and Concentrations
The metabolism and concentration of isobutyryl-L-carnitine vary across different tissues, reflecting their unique metabolic demands and functions.
Hepatic Metabolism of Isobutyryl-L-carnitine
The liver plays a central role in carnitine metabolism. The organic cation transporter 1 (OCT1), which is highly expressed in the liver, is involved in the transport of isobutyryl-L-carnitine. researchgate.netbiorxiv.org Individuals with loss-of-function variants of the SLC22A1 gene, which encodes OCT1, have been found to have significantly lower plasma levels of isobutyryl-L-carnitine. researchgate.net This suggests that OCT1 is important for the efflux of isobutyryl-L-carnitine from hepatocytes into the bloodstream. researchgate.netbiorxiv.org Consequently, plasma isobutyryl-L-carnitine has been proposed as a potential endogenous biomarker for assessing hepatic OCT1 activity. researchgate.netresearchgate.netbiocat.com
Myocardial Acylcarnitine Profiles
The heart relies heavily on fatty acid oxidation for energy, and acylcarnitines are key intermediates in this process. In the context of cardiac health, altered myocardial acylcarnitine profiles, including that of isobutyryl-L-carnitine, can be indicative of metabolic distress. For example, in a pig model of septic shock, myocardial levels of isobutyryl-/butyrylcarnitine were significantly increased. researchgate.net In humans, studies have shown that patients with heart failure have elevated serum levels of various acylcarnitines, and the addition of isobutyryl-L-carnitine to clinical factors improved the diagnosis of dilated cardiomyopathy-related heart failure. mdpi.comnih.gov
Renal Processing and Excretion
The kidneys are crucial for regulating the body's carnitine pool through filtration and reabsorption. In certain metabolic disorders, the renal handling of acylcarnitines is altered. For instance, in patients with multiple acyl-CoA dehydrogenation defect, supplementation with L-carnitine can enhance the renal excretion of short-chain acylcarnitines. researchgate.net The fractional excretion of some short-chain acylcarnitines, including those with 2 to 5 carbons, can exceed 100%, which indicates that they are actively secreted by renal tubular epithelial cells into the urine. researchgate.net
Central Nervous System Presence and Significance
Isobutyryl-L-carnitine is also present in the central nervous system (CNS). Studies in mice have shown that its levels in the cerebral cortex can be affected by certain drugs. d-nb.infolatrobe.edu.aunih.govresearchgate.net For example, treatment with ergotamine was found to affect energy-related metabolites in the cerebral cortex, including isobutyryl-L-carnitine. d-nb.infolatrobe.edu.aunih.govresearchgate.net Inborn errors of metabolism that lead to elevated levels of isobutyryl-carnitine can be detected in newborn blood spots. biomind.co.il Furthermore, specific binding sites for L-carnitine have been identified in the rat brain, with isobutyryl-L-carnitine showing some affinity for these sites, although lower than that of L-carnitine itself. nih.gov
Data Tables
Table 1: Conditions Associated with Altered Isobutyryl-L-carnitine Levels in Biological Fluids
| Biological Fluid | Condition | Change in Isobutyryl-L-carnitine Level |
| Plasma | Isobutyryl-CoA dehydrogenase deficiency hmdb.ca | Elevated |
| Plasma | Glutaric aciduria type 2 hmdb.ca | Elevated |
| Plasma | Ethylmalonic encephalopathy hmdb.ca | Elevated |
| Plasma | Gestational diabetes mellitus hmdb.ca | Elevated |
| Plasma | Traumatic brain injury hmdb.ca | Decreased |
| Urine | Glutaric aciduria type 2 hmdb.ca | Elevated |
| Urine | Multiple acyl-CoA dehydrogenation deficiency hmdb.ca | Elevated |
| Urine | Acute coronary syndrome hmdb.ca | Elevated |
Transporter-Mediated Flux of Isobutyryl-L-carnitine
The movement of isobutyryl-L-carnitine (IBC) across cell membranes is a highly regulated process facilitated by specific transporter proteins. This mediated flux is crucial for its distribution and physiological role. The primary transporter implicated in the systemic levels of IBC is the Organic Cation Transporter 1 (OCT1), which is highly expressed in the liver. frontiersin.orgohiolink.edu The plasma concentration of IBC has been identified as a sensitive endogenous biomarker for assessing the activity of hepatic OCT1. researchgate.netacs.orgnih.govresearchgate.net
Organic Cation Transporter 1 (OCT1), encoded by the SLC22A1 gene, is abundantly expressed on the sinusoidal membrane of hepatocytes and plays a key role in the disposition of many compounds. frontiersin.org Research has established that OCT1 is a primary mediator of isobutyryl-L-carnitine efflux from the liver into the bloodstream. researchgate.netmdpi.com Consequently, inhibition of OCT1 function leads to a discernible decrease in the plasma concentrations of IBC. researchgate.netmdpi.com
Interestingly, there appear to be significant interspecies differences in the direct transport mechanism. Studies using murine models have demonstrated that mouse OCT1 (mOCT1) functions as a direct efflux transporter for IBC. researchgate.netnih.gov Inhibition of mOCT1 in these models results in reduced efflux of IBC and other acylcarnitines. researchgate.net However, studies with human OCT1 (hOCT1) have not demonstrated the same direct efflux activity. researchgate.netnih.gov Despite this, a strong correlation exists in humans between OCT1 activity and IBC plasma levels. researchgate.net This suggests that in humans, the mechanism may be indirect, possibly with hOCT1 mediating the cellular levels of other regulators or co-substrates involved in lipid and energy metabolism, which in turn affects IBC levels. nih.gov For instance, in vitro experiments have shown that the overexpression of OCT1 alone can lead to a six-fold decrease in intracellular IBC concentrations. nih.gov
The tyrosine kinase YES1 has been identified as a regulator of OCT1 activity. frontiersin.org Pharmacological inhibition of YES1 by drugs like dasatinib (B193332) can inhibit hepatic OCT1 function in mice, as evidenced by the modulation of IBC levels. frontiersin.org
Genetic variations within the SLC22A1 gene, which encodes the OCT1 transporter, have a profound impact on its transport activity and, consequently, on plasma concentrations of isobutyryl-L-carnitine. researchgate.net Genome-wide association studies were the first to identify this strong link between OCT1 genotypes and IBC levels. researchgate.netnih.govfrontiersin.org
Individuals carrying SLC22A1 genotypes associated with normal or high OCT1 activity exhibit significantly higher plasma levels of IBC compared to those with genotypes linked to low or deficient transporter function. mdpi.comresearchgate.net Research has quantified this difference, showing that individuals with two active OCT1 alleles (high-activity genotype) can have approximately 3-fold higher blood concentrations and 2-fold higher urinary excretion of IBC than individuals with zero active alleles (deficient genotype). researchgate.netnih.govresearchgate.net Other studies have noted that plasma IBC levels can decrease by 50-73% in subjects with loss-of-function SLC22A1 alleles. researchgate.netresearchgate.net This strong genotype-phenotype correlation supports the use of IBC as a reliable endogenous biomarker for in-vivo OCT1 activity. researchgate.net
The table below summarizes the observed correlation between OCT1 genotype and IBC plasma concentrations from various studies.
| OCT1 Genotype | Relative Isobutyryl-L-carnitine Plasma Concentration | Reference(s) |
| High-activity (e.g., two active alleles) | ~3-fold higher than low-activity | mdpi.comresearchgate.netnih.govresearchgate.net |
| Low-activity (e.g., zero active alleles) | Baseline | mdpi.comresearchgate.netnih.govresearchgate.net |
| Loss-of-function alleles | 50-73% decrease compared to normal function | researchgate.netresearchgate.net |
This table provides an interactive summary of research findings on the impact of OCT1 genetic variants on IBC levels.
While OCT1 is the most prominently studied transporter in relation to isobutyryl-L-carnitine flux, other transporters are essential for the general transport of carnitine and acylcarnitines across cellular and mitochondrial membranes.
OCTN2 (Organic Cation/Carnitine Transporter 2): Encoded by the SLC22A5 gene, OCTN2 is a high-affinity carnitine transporter responsible for the uptake of carnitine from the bloodstream into tissues like muscle and heart. escholarship.orgmdpi.com It also facilitates the reabsorption of carnitine in the kidneys. nih.gov While its primary role in general carnitine homeostasis is well-established, its specific contribution to the transport of isobutyryl-L-carnitine is less characterized compared to that of OCT1. mdpi.comnih.gov
Mitochondrial Transporters (CPT1 and CPT2): The transport of acyl groups into the mitochondria for beta-oxidation is a critical step in energy metabolism. hmdb.ca This process is mediated by a shuttle system involving carnitine palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane and carnitine palmitoyltransferase 2 (CPT2) on the inner mitochondrial membrane. researchgate.netresearchgate.net These enzymes facilitate the conversion of acyl-CoAs to acylcarnitines (by CPT1) for transport into the mitochondrial matrix and their subsequent conversion back to acyl-CoAs (by CPT2). researchgate.net The formation of isobutyryl-L-carnitine is linked to the metabolism of the branched-chain amino acid valine, and this system is essential for managing the pool of acyl-CoAs. researchgate.netfrontiersin.orgresearchgate.net
Amino Acid Transporter ATB⁰,⁺: Studies have shown that the amino acid transporter ATB⁰,⁺ is capable of transporting other short-chain acylcarnitines, such as butyryl-L-carnitine and propionyl-L-carnitine. nih.gov While not directly demonstrated for isobutyryl-L-carnitine, its ability to handle structurally similar compounds suggests a potential, though unconfirmed, role. nih.gov
Isobutyryl L Carnitine As a Diagnostic and Mechanistic Biomarker in Research
Biomarker Potential in Inborn Errors of Metabolism
Inborn errors of metabolism (IEMs) are a group of genetic disorders that result from defects in enzymes or other proteins involved in metabolic pathways. sigmaaldrich.com The accumulation of specific metabolites is a hallmark of these conditions, and isobutyryl-L-carnitine has proven to be a key diagnostic marker for several IEMs. sigmaaldrich.com
Association with Isobutyryl-CoA Dehydrogenase Deficiency
Isobutyryl-CoA dehydrogenase (IBD) deficiency is a rare autosomal recessive disorder affecting the metabolism of the amino acid valine. metabolicsupportuk.orgorpha.net The condition is caused by mutations in the ACAD8 gene, which codes for the IBD enzyme. metabolicsupportuk.orgfrontiersin.org A deficiency in this enzyme leads to a block in the valine catabolic pathway, resulting in the accumulation of isobutyryl-CoA. frontiersin.org This excess isobutyryl-CoA is then converted to isobutyryl-L-carnitine, leading to its elevated levels in blood and other bodily fluids. hmdb.cacaymanchem.com
Newborn screening programs utilizing tandem mass spectrometry often detect elevated levels of C4-carnitine, which can indicate either IBD deficiency or short-chain acyl-CoA dehydrogenase (SCAD) deficiency. nih.govnih.gov Further analysis is required to differentiate between these two conditions. nih.gov While many individuals diagnosed with IBD deficiency through newborn screening are asymptomatic, some may present with symptoms such as dilated cardiomyopathy, anemia, and developmental delay. metabolicsupportuk.orgfrontiersin.org
Table 1: Isobutyryl-L-carnitine in Isobutyryl-CoA Dehydrogenase Deficiency
| Parameter | Finding | Significance |
|---|---|---|
| Biochemical Marker | Elevated C4-carnitine (isobutyrylcarnitine) | Primary indicator for newborn screening. nih.govnih.gov |
| Genetic Basis | Mutations in the ACAD8 gene. metabolicsupportuk.orgfrontiersin.org | Confirms the diagnosis of IBD deficiency. frontiersin.org |
| Clinical Presentation | Often asymptomatic, but can include cardiomyopathy, anemia, and developmental delay. metabolicsupportuk.orgfrontiersin.org | Highlights the variable expressivity of the disorder. |
Elevated Levels in Glutaric Aciduria Type 2
Glutaric aciduria type 2 (GA2), also known as multiple acyl-CoA dehydrogenation deficiency (MADD), is another inborn error of metabolism where elevated levels of isobutyryl-L-carnitine can be observed. hmdb.camils-animal.net GA2 is a disorder of fatty acid, amino acid, and choline (B1196258) metabolism caused by defects in electron transfer flavoprotein (ETF) or ETF-ubiquinone oxidoreductase (ETF:QO). mils-animal.netmedlink.com These defects impair the transfer of electrons to the mitochondrial respiratory chain, leading to the accumulation of various acyl-CoAs, including isobutyryl-CoA. medlink.com
Consequently, individuals with GA2 can present with a complex biochemical profile that includes elevated levels of isobutyryl-L-carnitine in blood and urine. hmdb.ca The clinical presentation of GA2 is highly variable, ranging from severe neonatal-onset forms with metabolic acidosis and cardiomyopathy to later-onset forms with muscle weakness and exercise intolerance. medlink.comthieme-connect.com
Other Related Organic Acidemias
Elevated levels of isobutyryl-L-carnitine are not exclusive to IBD deficiency and GA2. They can also be a feature of other organic acidemias, which are a class of IEMs characterized by the accumulation of organic acids in the body. nih.gov For instance, conditions that lead to a general disruption of branched-chain amino acid metabolism can result in the accumulation of isobutyryl-CoA and subsequently isobutyryl-L-carnitine. ebi.ac.uk Therefore, the finding of elevated isobutyryl-L-carnitine necessitates a comprehensive metabolic workup to establish a definitive diagnosis. nih.gov
Endogenous Biomarker for Drug Transporter Characterization
In recent years, isobutyryl-L-carnitine has gained prominence as an endogenous biomarker for assessing the activity of drug transporters, particularly the hepatic organic cation transporter 1 (OCT1). mdpi.comnih.govresearchgate.net Drug transporters are proteins that play a crucial role in the absorption, distribution, and elimination of drugs and other substances in the body. celerion.com
Assessment of Hepatic Organic Cation Transporter 1 Activity
OCT1, encoded by the SLC22A1 gene, is primarily expressed in the liver and is involved in the transport of a wide range of compounds, including many clinically important drugs. mdpi.comnih.gov Isobutyryl-L-carnitine has been identified as an endogenous substrate of OCT1. nih.govacs.org Research has shown a strong correlation between plasma concentrations of isobutyryl-L-carnitine and OCT1 genotype and activity. nih.govresearchgate.netfrontiersin.org
Specifically, individuals with high-activity OCT1 genotypes have been found to have significantly higher plasma levels of isobutyryl-L-carnitine compared to those with genotypes associated with low or deficient OCT1 activity. mdpi.comnih.gov This is because OCT1 mediates the efflux of isobutyryl-L-carnitine from hepatocytes into the bloodstream. researchgate.net Therefore, inhibition of OCT1 activity by a drug would be expected to cause a decrease in plasma isobutyryl-L-carnitine concentrations. mdpi.comresearchgate.net
Table 2: Isobutyryl-L-carnitine as a Biomarker for OCT1 Activity
| Feature | Description | Reference |
|---|---|---|
| Transporter | Hepatic Organic Cation Transporter 1 (OCT1) | mdpi.comnih.gov |
| Mechanism | OCT1 mediates the efflux of isobutyryl-L-carnitine from the liver. | researchgate.net |
| Clinical Observation | Plasma levels of isobutyryl-L-carnitine correlate with OCT1 genotype and activity. | nih.govresearchgate.net |
| Application | Used to assess the potential of investigational drugs to inhibit OCT1. | researchgate.netacs.org |
Application in Investigational Drug Interaction Studies
The use of isobutyryl-L-carnitine as an endogenous biomarker offers a non-invasive method to evaluate the potential for drug-drug interactions (DDIs) involving OCT1 during early-phase clinical trials. nih.govacs.org By measuring changes in plasma isobutyryl-L-carnitine levels following the administration of an investigational drug, researchers can assess whether the drug inhibits OCT1 activity. researchgate.netresearchgate.net
This approach has been successfully applied in several clinical studies. nih.govacs.org For example, a decrease in plasma isobutyryl-L-carnitine concentrations after co-administration of a new drug candidate would suggest that the drug is an inhibitor of OCT1. researchgate.net This information is critical for predicting potential DDIs and ensuring patient safety. Multiplexed assays have been developed to simultaneously quantify isobutyryl-L-carnitine along with other endogenous biomarkers for different transporters, providing a comprehensive assessment of a drug's DDI potential in a single analysis. nih.govacs.orgresearchgate.net
Integration into Metabolomics and Lipidomics Profiling Studies
The advent of high-throughput 'omics' technologies, particularly metabolomics and lipidomics, has provided an unprecedented opportunity to explore the intricate biochemical landscape of biological systems. Within this context, isobutyryl-L-carnitine has emerged as a significant metabolite, offering insights into cellular energy metabolism and metabolic dysregulation. Its integration into profiling studies allows for a more comprehensive understanding of its role as a diagnostic and mechanistic biomarker. By simultaneously measuring a wide array of small molecules, these approaches can contextualize the fluctuations of isobutyryl-L-carnitine within the broader network of metabolic pathways.
Identification of Metabolic Signatures in Preclinical Models
Preclinical animal models are indispensable for investigating the pathomechanisms of diseases and for the initial stages of biomarker discovery. Metabolomics and lipidomics studies in these models have been instrumental in identifying metabolic signatures where isobutyryl-L-carnitine is a key component. These signatures, or patterns of change across multiple metabolites, can provide a more robust and specific indication of a particular physiological or pathological state than a single biomarker alone.
In a study involving nonhuman primates exposed to ionizing radiation, urinary levels of isobutyryl-L-carnitine/butyrylcarnitine were found to be significantly increased at all doses of radiation (2, 4, 6, 7, and 10 Gy) when measured 7 days post-exposure. nih.gov This alteration was part of a broader metabolic signature of radiation injury that also included changes in other carnitine derivatives, such as L-carnitine and L-acetylcarnitine, as well as perturbations in tryptophan metabolism, purine (B94841) catabolism, taurine (B1682933) metabolism, and steroid hormone biosynthesis. nih.gov These findings underscore a significant disruption of mitochondrial fatty acid β-oxidation in response to radiation. nih.gov
Another preclinical investigation using a mouse model of ergotamine toxicity, a compound known to induce a range of physiological and behavioral dysfunctions, identified isobutyryl-L-carnitine as a key affected metabolite in the cerebral cortex. This study highlights how metabolomic profiling can pinpoint specific regional effects of a substance within the brain, with isobutyryl-L-carnitine being part of a distinct metabolic signature of neurotoxicity.
Furthermore, research on PPARα-deficient (PPARα−/−) mice, which model defects in fatty acid oxidation, revealed significantly reduced levels of short-chain acylcarnitines, including presumably isobutyryl-L-carnitine, in plasma, liver, and skeletal muscle during fasting. nih.gov This was part of a larger metabolic signature of impaired fat metabolism that also included the accumulation of long-chain acylcarnitines, hypoglycemia, and depletion of tricarboxylic acid (TCA) cycle intermediates. nih.gov
The following table summarizes the findings from various preclinical studies where isobutyryl-L-carnitine was identified as part of a metabolic signature.
| Preclinical Model | Biological Matrix | Observed Change in Isobutyryl-L-carnitine | Associated Metabolic Signature Components | Reference |
|---|---|---|---|---|
| Nonhuman Primates (Radiation Exposure) | Urine | Increased | Increased L-carnitine, L-acetylcarnitine; Altered tryptophan, purine, taurine, and steroid metabolism | nih.gov |
| Mouse (Ergotamine Treatment) | Cerebral Cortex | Altered | Changes in S-3-oxodecanoyl cysteamine, adenylosuccinate | |
| PPARα−/− Mouse (Fasting) | Plasma, Liver, Skeletal Muscle | Decreased | Increased long-chain acylcarnitines, hypoglycemia, depleted TCA cycle intermediates | nih.gov |
| Rat (Riboflavin Deficiency) | Muscle Tissue | Increased | Increased isovalerylcarnitine; Decreased acetyl- and propionylcarnitine (B99956) in plasma, kidney, and liver |
Characterization of Metabolic Perturbations
Beyond identifying metabolic signatures, the integration of isobutyryl-L-carnitine into metabolomics and lipidomics studies allows for a detailed characterization of underlying metabolic perturbations. As an intermediate in both fatty acid and amino acid metabolism, fluctuations in its concentration can signal disruptions in these critical energy-producing pathways.
The fundamental role of carnitine and its acylated forms, such as isobutyryl-L-carnitine, is to facilitate the transport of acyl groups across the mitochondrial membrane for β-oxidation. hmdb.ca Perturbations in this process, often due to genetic defects, disease states, or toxic exposures, can lead to an accumulation or depletion of specific acylcarnitines. For instance, elevated levels of isobutyryl-L-carnitine are a known biomarker for isobutyryl-CoA dehydrogenase deficiency, an inborn error of valine metabolism.
Metabolomics studies in humans with coronary artery disease or left ventricular dysfunction undergoing cardiac surgery have revealed significant alterations in myocardial substrate use. ahajournals.org In these patients, the heart's metabolic profile, including the levels of various acylcarnitines, changes in response to ischemia and reperfusion, highlighting perturbations in fatty acid oxidation. ahajournals.org
In the context of non-alcoholic fatty liver disease (NAFLD), metabolomic analyses of human liver tissue have shown that while some acylcarnitines are significantly altered with disease progression, isobutyryl-L-carnitine levels were not significantly changed. researchgate.net However, in a mouse model of non-alcoholic steatohepatitis (NASH), treatment with L-carnitine was found to prevent disease progression by upregulating mitochondrial β-oxidation. nih.gov This suggests that while isobutyryl-L-carnitine itself may not be a primary marker of NAFLD progression, the broader carnitine metabolism pathway is clearly perturbed.
Studies on the metabolic effects of different dietary fats in patients with metabolic syndrome have also provided insights. The consumption of a diet high in saturated fatty acids was associated with higher postprandial levels of isobutyryl-L-carnitine compared to a diet rich in monounsaturated fatty acids, indicating a perturbation in lipid metabolism influenced by dietary fat quality. mdpi.com
The following table details research findings on how isobutyryl-L-carnitine helps characterize specific metabolic perturbations.
| Disease/Condition | Metabolic Perturbation | Role of Isobutyryl-L-carnitine | Research Finding | Reference |
|---|---|---|---|---|
| Ionizing Radiation Exposure | Disruption of Mitochondrial Fatty Acid β-Oxidation | Biomarker of metabolic disruption | Urinary isobutyryl-L-carnitine levels increase in nonhuman primates post-irradiation, indicating impaired fatty acid metabolism. | nih.gov |
| PPARα Deficiency | Impaired Fatty Acid Oxidation | Indicator of pathway bottleneck | Reduced levels of short-chain acylcarnitines, including isobutyryl-L-carnitine, in PPARα−/− mice reflect a bottleneck downstream of CPT-1. | nih.gov |
| Metabolic Syndrome | Altered Postprandial Lipid Metabolism | Marker of dietary fat impact | Higher postprandial levels of isobutyryl-L-carnitine after a high-saturated fat meal suggest a perturbation in fatty acid handling. | mdpi.com |
| Alzheimer's Disease | Mitochondrial Dysfunction and Impaired Energy Metabolism | Potential urinary biomarker | Detected in the urine of Alzheimer's disease patients, suggesting a link to underlying metabolic disorders affecting fatty acid oxidation. | oup.com |
Advanced Bioanalytical Methodologies for Isobutyryl L Carnitine Quantification and Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the most prevalent and powerful technique for the analysis of isobutyryl-L-carnitine and other acylcarnitines. nih.gov It combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, enabling the resolution of isomeric species and reliable quantification. nih.govmtoz-biolabs.com
High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry (HPLC-MS/MS)
High-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) is a robust and widely used method for the analysis of isobutyryl-L-carnitine in biological samples such as plasma and urine. sigmaaldrich.cnsigmaaldrich.com This technique allows for the separation of isobutyryl-L-carnitine from its isomers, which is crucial for accurate diagnosis and research in metabolic disorders. restek.com
A significant challenge in acylcarnitine analysis is the separation of isomeric compounds, such as isobutyryl-L-carnitine (C4) and butyryl-L-carnitine (C4). restek.com Specific HPLC columns and methods have been developed to achieve this separation. For instance, a method utilizing a Raptor ARC-18 column has demonstrated successful baseline separation of these two isomers, which is essential for differential diagnosis of conditions like isobutyryl-CoA dehydrogenase deficiency. restek.com Some methods may employ derivatization, such as using 4'-bromophenacyl trifluoromethanesulfonate, to improve chromatographic properties and detection. nih.gov
| Parameter | HPLC-MS/MS Method for Acylcarnitines restek.com |
| Column | Raptor ARC-18 (100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in methanol (B129727) |
| Detection | Tandem Mass Spectrometry |
| Key Application | Separation of C4-butyryl-L-carnitine and C4-isobutyryl-L-carnitine |
This interactive table summarizes key parameters of an HPLC-MS/MS method developed for the separation of isomeric acylcarnitines.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times. These characteristics make it exceptionally well-suited for the complex analysis of acylcarnitines. waters.com UPLC-MS/MS methods have been developed for the high-throughput, quantitative analysis of isobutyryl-L-carnitine and other acylcarnitines in human serum and urine, often without the need for chemical derivatization. waters.comwaters.com
One such method for human serum analysis utilizes a CORTECS T3 column and can analyze 20 acylcarnitines in a single run of under three minutes. waters.com For urine analysis, UPLC-MS/MS is employed to resolve C4 (butyryl- and isobutyryl-carnitine) and other isomers, which is critical as flow injection analysis alone cannot differentiate them. nih.gov These methods often rely on reversed-phase chromatography to achieve separation of the isomeric species. lcms.cz
| Parameter | UPLC-MS/MS Method for Serum waters.com | UPLC-MS/MS Method for Urine nih.gov |
| System | ACQUITY UPLC I-Class | Ultra-Performance Liquid Chromatography |
| Column | CORTECS T3, 2.7 µm (2.1 x 30 mm) | Not specified |
| Sample Type | Human Serum | Urine |
| Derivatization | Not required | Butanolic HCl |
| Run Time | < 3 minutes | Not specified |
| Key Feature | High-throughput analysis | Resolves C4 and C5-DC isomers |
This interactive table compares two UPLC-MS/MS methods for acylcarnitine analysis in different biological matrices.
Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS)
Electrospray ionization (ESI) is a soft ionization technique that is ideal for the analysis of polar and thermally labile molecules like acylcarnitines, making LC/ESI-MS/MS a cornerstone of metabolomics. nih.gov This method is frequently used for the quantitative analysis of isobutyryl-L-carnitine in samples such as human urine. sigmaaldrich.cnsigmaaldrich.com The ESI source converts the analytes eluting from the LC column into gas-phase ions with minimal fragmentation.
In a typical LC/ESI-MS/MS setup for acylcarnitine analysis, a positive ESI mode is used. nih.gov Key parameters of the ion source, such as the ion spray voltage, heater temperature, and various gas pressures (source gas, curtain gas, collision gas), are optimized to achieve maximum sensitivity and stability. nih.gov While direct infusion ESI-MS/MS is also used for acylcarnitine profiling, it lacks the ability to separate isomers, which can lead to overestimation of metabolite concentrations and false positives. nih.gov The coupling of liquid chromatography is therefore essential for accurate, isomer-specific quantification.
Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) Applications
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is effective for retaining and separating highly polar compounds that are not well-retained on traditional reversed-phase columns. Given that isobutyryl-L-carnitine is a polar, quaternary ammonium (B1175870) compound, HILIC presents a viable analytical approach.
A multiplexed HILIC-MS/HRMS (High-Resolution Mass Spectrometry) assay has been developed for the assessment of transporter inhibition biomarkers, which includes isobutyryl-carnitine. future-science.com While HILIC can be used for the rapid screening of acylcarnitines and amino acids without derivatization, some HILIC methods may not provide sufficient chromatographic separation of critical isomers needed for differential diagnosis. restek.com Therefore, the choice between HILIC and reversed-phase LC depends on the specific analytical goal, whether it be high-throughput screening or detailed isomer-specific quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Acylcarnitine Analysis
While less common than LC-MS, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of acylcarnitines. waters.com Due to the low volatility and polar nature of isobutyryl-L-carnitine, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. Predicted GC-MS spectra for derivatized isobutyryl-L-carnitine are available in databases. hmdb.ca For instance, quantitative analysis of plasma acylcarnitines has been performed using gas chromatography coupled with chemical ionization mass fragmentography. hmdb.ca The requirement for derivatization, however, adds complexity and time to the sample preparation workflow compared to many modern LC-MS methods.
Sample Preparation and Derivatization Strategies for Complex Biological Matrices
The quality of analytical data is highly dependent on the sample preparation strategy. The goal is to efficiently extract isobutyryl-L-carnitine from complex biological matrices like plasma, serum, urine, or dried blood spots (DBS) while removing interfering substances. nih.govmtoz-biolabs.com
Sample Preparation Techniques:
Protein Precipitation (PPT): This is a common and straightforward method to remove proteins from plasma or serum samples. It typically involves adding a water-miscible organic solvent like methanol or acetonitrile, followed by centrifugation to pellet the precipitated proteins. restek.comwaters.com
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup than PPT. For acylcarnitine analysis, ion-exchange cartridges can be used to isolate these positively charged molecules. unipd.it
Dried Blood Spots (DBS): DBS samples are widely used in newborn screening for metabolic disorders. The preparation involves punching a small disk from the card, followed by extraction of the analytes using a solvent, often containing stable isotope-labeled internal standards. scielo.org.cosigmaaldrich.com For optimal recovery, it is recommended to add the internal standard to the liquid blood sample before it is spotted onto the card. scielo.org.co
Derivatization Strategies: Derivatization is often employed to improve the chromatographic and mass spectrometric properties of acylcarnitines.
Application of Isotope-Labeled Internal Standards for Absolute Quantification
The gold standard for achieving accurate and precise absolute quantification in mass spectrometry-based bioanalysis is the use of stable isotope-labeled internal standards (SIL-IS). sigmaaldrich.comresearchgate.net These internal standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). nih.govlumiprobe.com
For the quantification of isobutyryl-L-carnitine, a corresponding deuterated internal standard, such as butyryl-L-carnitine-d3 or isovaleryl-L-carnitine-d9, is added to the sample at a known concentration before sample preparation. lcms.cznih.gov The SIL-IS co-elutes with the endogenous analyte and experiences similar ionization efficiency and potential matrix effects. nih.gov By measuring the ratio of the signal intensity of the analyte to the signal intensity of the SIL-IS, any variations during sample processing and analysis can be normalized, leading to highly accurate quantification. researchgate.net
The use of certified reference material (CRM) solutions of SIL internal standards offers advantages over lyophilized materials by providing greater accuracy, homogeneity, and convenience. sigmaaldrich.com These solutions eliminate the need for quantitative transfer of lyophilized standards, allowing for the flexible preparation of extraction solutions with the required concentration of SIL-IS. sigmaaldrich.com
Table 1: Examples of Isotope-Labeled Internal Standards Used in Acylcarnitine Analysis lcms.cznih.gov
| Isotope-Labeled Internal Standard | Analyte(s) Quantified |
| [²H₃]acetylcarnitine (C2-d3) | Acetylcarnitine |
| [²H₃]propionylcarnitine (C3-d3) | Propionylcarnitine (B99956) |
| [²H₃]butyryl-L-carnitine-d3 | Butyryl-L-carnitine, Isobutyryl-L-carnitine |
| [²H₉]isovalerylcarnitine (C5-d9) | Isovalerylcarnitine, Valeryl-L-carnitine |
| [²H₃]octanoylcarnitine (C8-d3) | Octanoyl-L-carnitine |
| [²H₃]palmitoylcarnitine (C16-d3) | Palmitoyl-L-carnitine |
This table is for illustrative purposes and does not represent a complete list of all available standards.
Method Validation and Analytical Performance Metrics in Research Settings
For bioanalytical methods to be considered reliable and robust for research applications, they must undergo rigorous validation. waters.comresearchgate.net This process establishes the performance characteristics of the method and ensures that the data generated are accurate and reproducible. acs.org Key validation parameters include linearity, accuracy, precision, selectivity, and the limit of quantification (LOQ). researchgate.net
In the context of isobutyryl-L-carnitine quantification, a validated method would demonstrate a linear relationship between the instrument response and the concentration of the analyte over a defined range. lcms.cz For instance, a method for quantifying various acylcarnitines in urine was validated over specific concentration ranges, such as 3–40 ng/mL for butyryl-L-carnitine (C4). waters.comlcms.cz
Accuracy, expressed as the percentage of bias, measures how close the determined concentration is to the true value. lcms.cz Precision, typically reported as the coefficient of variation (%CV), assesses the reproducibility of the measurements. waters.com Validated methods for acylcarnitine analysis have demonstrated excellent accuracy and precision, with intra- and inter-day accuracy often ranging from 90% to 115% and precision values (CV%) being low. researchgate.net
The lower limit of quantification (LLOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. lcms.cz For low-concentration acylcarnitines, LLOQs in the low ng/mL range have been achieved. lcms.czresearchgate.net For example, a validated method reported an LLOQ of 3 ng/mL for butyryl-L-carnitine in urine. waters.comlcms.cz
Table 2: Illustrative Analytical Performance Metrics for Acylcarnitine Quantification lcms.czresearchgate.net
| Parameter | Typical Acceptance Criteria | Example Finding for a C4 Acylcarnitine |
| Linearity (r²) | ≥ 0.99 | 0.988 - 0.999 |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -1.7% to +14.7% for various acylcarnitines |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 96% to 112% |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 0.37% to 13.7% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 1.3% to 9.5% |
| Lower Limit of Quantification (LLOQ) | Defined and validated | 3 ng/mL (for butyryl-L-carnitine) |
The data presented are examples from published research and may vary between different methods and laboratories.
Comparative Analysis of Different Acylcarnitine Species
The comprehensive analysis of a wide range of acylcarnitine species provides a detailed snapshot of fatty acid and amino acid metabolism. nih.gov Alterations in the profile of these metabolites can serve as biomarkers for various inherited metabolic disorders. nih.govbevital.no
Mass spectrometry-based methods are particularly well-suited for the comparative analysis of different acylcarnitine species due to their ability to detect and quantify a broad spectrum of these compounds in a single analysis. sigmaaldrich.combevital.no By employing chromatographic separation, it is possible to resolve and individually quantify numerous acylcarnitines, from short-chain species like acetyl-L-carnitine (C2) to very long-chain species. acs.orgnih.gov
A key aspect of this comparative analysis is the ability to distinguish between isomeric acylcarnitines, which have the same mass but different structures. nih.gov For example, isobutyryl-L-carnitine (iso-C4), butyryl-L-carnitine (n-C4), isovaleryl-L-carnitine (iso-C5), and pivaloyl-L-carnitine (piv-C5) are pairs of isomers that often require chromatographic separation for accurate identification and quantification. lcms.czwaters.com
Research has demonstrated the development of LC-MS/MS methods capable of separating and quantifying a large number of acylcarnitines, including isomeric forms, in various biological matrices. acs.orgnih.gov These methods are invaluable for research studies investigating the roles of different acylcarnitine species in health and disease. acs.org For instance, studies have shown that elevated levels of specific acylcarnitines, such as C3 and C5 species, can be indicative of certain metabolic states. bevital.no
Table 3: Common Acylcarnitine Species and Their Significance bevital.no
| Acylcarnitine Species | Abbreviation | Associated Metabolic Pathways |
| Acetyl-L-carnitine | C2 | Carbohydrate and fatty acid oxidation |
| Propionyl-L-carnitine | C3 | Oxidation of odd-chain fatty acids and certain amino acids |
| Isobutyryl-L-carnitine | C4 | Valine catabolism |
| Butyryl-L-carnitine | C4 | Fatty acid oxidation |
| Isovaleryl-L-carnitine | C5 | Leucine catabolism |
| Octanoyl-L-carnitine | C8 | Medium-chain fatty acid oxidation |
| Palmitoyl-L-carnitine | C16 | Long-chain fatty acid oxidation |
This table provides a simplified overview of the metabolic origins of some common acylcarnitines.
Preclinical and in Vitro Investigation Models for Isobutyryl L Carnitine Research
Cell Culture Models for Studying Isobutyryl-L-carnitine Metabolism
Cell culture models are fundamental tools for dissecting the intricate metabolic pathways involving isobutyryl-L-carnitine at the cellular level. These in vitro systems allow for controlled experiments to investigate its role in cellular energy homeostasis and its influence on gene expression.
Investigations into Cellular Energy Metabolism
Isobutyryl-L-carnitine is a key intermediate in the metabolism of the branched-chain amino acid valine and is involved in fatty acid oxidation. caymanchem.comnih.gov Cell culture systems, such as primary human skeletal muscle cells, are utilized to trace the metabolic fate of fatty acids and their conversion to various acylcarnitines, including isobutyryl-L-carnitine. For instance, studies using stable isotope-labeled fatty acids like [U-13C16]palmitate can track the synthesis and release of different acylcarnitine species from myotubes. plos.org Such experiments provide direct evidence of how cells metabolize fatty acids and the resulting acylcarnitine profiles, which can be altered in various metabolic states.
High concentrations of carnitine derivatives, including isobutyryl-L-carnitine, can serve as indicators of the cell's energy metabolism status. nih.gov For example, a shift from oxidative metabolism to fermentation, potentially due to thiamine (B1217682) deficiency, can impact the citric acid cycle and the conversion of 2-oxoisovalerate to isobutyryl-CoA, a precursor of isobutyryl-L-carnitine. nih.gov This highlights the utility of cell models in understanding how nutrient availability and cofactor status influence acylcarnitine metabolism.
The transport of acylcarnitines across cellular membranes is another critical aspect of energy metabolism studied in cell culture. Experiments using cell lines overexpressing specific transporters, such as organic cation transporter 1 (OCT1), have been instrumental in elucidating the mechanisms of acylcarnitine efflux. nih.gov While murine OCT1 has been shown to be an efflux transporter for isobutyryl-L-carnitine, interestingly, human OCT1 does not exhibit the same activity, suggesting species-specific differences in transport mechanisms. nih.gov
| Cell Model | Research Focus | Key Findings | References |
|---|---|---|---|
| Primary Human Skeletal Muscle Cells | Fatty acid metabolism and acylcarnitine synthesis | Demonstrated the metabolism of palmitate to various acylcarnitines and their release from the cells. | plos.org |
| Cell lines overexpressing OCT1 | Transporter-mediated efflux of acylcarnitines | Showed species-specific differences in isobutyryl-L-carnitine transport between human and mouse OCT1. | nih.gov |
Animal Models for Mechanistic Elucidation of Isobutyryl-L-carnitine Function
Animal models are indispensable for understanding the systemic effects and inter-organ metabolism of isobutyryl-L-carnitine in a physiological context. These models allow for investigations that are not feasible in humans, providing insights into metabolic flux and the complex interplay between different tissues.
Metabolic Flux Studies in Animal Tissues
Metabolic flux analysis in animal models, often utilizing 13C-labeled substrates, provides a dynamic view of metabolic pathways. uu.nl These studies can trace the flow of carbon atoms from a labeled precursor through various metabolic routes, including the pathways that produce isobutyryl-L-carnitine from valine catabolism. By analyzing the enrichment of 13C in isobutyryl-L-carnitine and other metabolites in different tissues, researchers can quantify the rate of its synthesis and turnover.
Animal models of inherited metabolic disorders, such as isobutyryl-CoA dehydrogenase deficiency, have been crucial in understanding the consequences of impaired isobutyryl-L-carnitine metabolism. caymanchem.com In these models, the accumulation of isobutyryl-L-carnitine can be directly observed and its downstream effects on other metabolic pathways can be investigated. Furthermore, studies in animals have demonstrated that dietary factors can influence the acylcarnitine profile. For instance, in ruminants, the composition of their feed can affect the levels of various short-chain acylcarnitines, including isobutyryl-L-carnitine, in milk. researchgate.net
Exploration of Inter-organ Metabolism
The carnitine pool, which includes free carnitine and various acylcarnitines, facilitates communication and metabolic cooperation between different organs. nih.gov Animal models are essential for studying this inter-organ exchange. For example, the liver plays a central role in carnitine biosynthesis and the regulation of fatty acid metabolism. mdpi.comscielo.br Studies in animal models of liver disease have shown alterations in plasma and hepatic L-carnitine levels, which can impact whole-body fatty acid oxidation. mdpi.com
The transport of acylcarnitines between tissues is a key aspect of inter-organ metabolism. Animal studies have revealed that carnitine and its derivatives are exchanged between organs to support their specific metabolic needs. nih.gov For example, the uptake of carnitine and acetylcarnitine from circulation is important for the function of ocular tissues. nih.gov While specific studies on the inter-organ flux of isobutyryl-L-carnitine are less common, the principles derived from studying other acylcarnitines provide a strong basis for its involvement in this metabolic cross-talk.
Comparative Research with Other Short-Chain Acylcarnitines
Isobutyryl-L-carnitine is one of several short-chain acylcarnitines, a group that constitutes a significant portion of the total acylcarnitine pool in tissues and biofluids. hmdb.ca Comparative research with other short-chain acylcarnitines, such as butyryl-L-carnitine, propionyl-L-carnitine, and acetyl-L-carnitine, is crucial for understanding its unique and overlapping functions.
A key area of comparative research is the analytical separation and quantification of these structurally similar molecules. Due to their isomeric nature, distinguishing between compounds like isobutyryl-L-carnitine and butyryl-L-carnitine requires advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). restek.comresearchgate.netnih.gov The differential diagnosis of certain metabolic disorders relies on the accurate measurement of these specific isomers. restek.com
Functionally, while all short-chain acylcarnitines are involved in buffering the mitochondrial acyl-CoA pool, their specific roles can differ based on their metabolic origins. For instance, isobutyryl-L-carnitine is primarily derived from valine metabolism, whereas butyryl-L-carnitine is an intermediate of fatty acid oxidation. researchgate.net Comparative studies in various biological matrices, such as milk from different species, have revealed distinct profiles of short-chain acylcarnitines. For example, buffalo milk has been shown to have higher levels of isobutyryl-L-carnitine and a different isobutyryl-L-carnitine to butyryl-L-carnitine ratio compared to cow's milk. researchgate.net
Furthermore, comparative studies on their interaction with membrane transporters have revealed important differences. As mentioned earlier, while murine OCT1 transports isobutyryl-L-carnitine, this is not the case for the human ortholog. nih.gov Similar comparative transport studies with other short-chain acylcarnitines are necessary to build a comprehensive picture of their differential handling and physiological roles.
| Acylcarnitine | Primary Metabolic Origin | Key Differentiating Features | References |
|---|---|---|---|
| Isobutyryl-L-carnitine | Valine catabolism | Isomer of butyryl-L-carnitine, requiring specific analytical methods for distinction. | restek.comresearchgate.net |
| Butyryl-L-carnitine | Fatty acid oxidation | Levels can be indicative of defects in short-chain acyl-CoA dehydrogenase. | researchgate.net |
| Propionyl-L-carnitine | Catabolism of several amino acids and odd-chain fatty acids | Excreted in large amounts in propionic and methylmalonic aciduria. | sigmaaldrich.com |
| Acetyl-L-carnitine | General mitochondrial metabolism (e.g., from pyruvate (B1213749) and fatty acid oxidation) | Has well-documented roles in neuroprotection and epigenetic modulation. | nih.govbiomind.co.il |
Functional Differences between Isobutyryl-L-carnitine and Acetyl-L-carnitine
Isobutyryl-L-carnitine and Acetyl-L-carnitine are both short-chain acylcarnitines, which are organic compounds that play a crucial role in cellular energy metabolism. hmdb.ca Their fundamental function involves the transport of acyl groups from the cytoplasm into the mitochondria for beta-oxidation, the process of breaking down fatty acids to produce energy. hmdb.ca Carnitine acetyltransferase is the enzyme responsible for the synthesis of short-chain and short branched-chain acylcarnitines. hmdb.ca Despite this shared general function, their metabolic origins and specific biological roles, as investigated in preclinical and in vitro models, exhibit notable differences.
The primary distinction lies in the acyl group they carry. Acetyl-L-carnitine (ALCAR) is formed from the transfer of an acetyl group to L-carnitine. Acetyl groups are ubiquitously generated from the metabolism of carbohydrates, fats, and amino acids. ekb.eg In contrast, Isobutyryl-L-carnitine is a branched-chain acylcarnitine derived from the metabolism of the branched-chain amino acid, valine. researchgate.netoup.com The accumulation of isobutyryl-L-carnitine in plasma or urine is often associated with inborn errors of metabolism, such as isobutyryl-CoA dehydrogenase deficiency. caymanchem.comrsu.lv
Preclinical research has highlighted distinct functional roles for each compound. ALCAR has been extensively studied for its neuroprotective properties and its ability to enhance mitochondrial function, particularly in the context of aging. oregonstate.edunih.gov Studies in aged rats have shown that while both L-carnitine and ALCAR can elevate carnitine levels in the brain and increase ambulatory activity, ALCAR is uniquely effective at decreasing oxidative damage markers, including lipid peroxidation and oxidized nucleotides, in the brain. nih.gov Furthermore, ALCAR supplementation in rodents has been found to reverse certain age-related declines in mitochondrial function in tissues like the liver, heart, and skeletal muscle. oregonstate.edu
On the other hand, research on Isobutyryl-L-carnitine (IBC) has identified it as a potential endogenous biomarker for the activity of the hepatic organic cation transporter 1 (OCT1). researchgate.net Genome-wide association studies revealed a strong link between IBC blood concentrations and OCT1 genotypes in humans. researchgate.net In these studies, individuals with high-activity OCT1 genotypes displayed significantly higher blood and urine concentrations of IBC. researchgate.net Interestingly, in vitro models have revealed species-specific differences; murine OCT1 acts as an efflux transporter for IBC, a function not observed for human OCT1. researchgate.net This suggests the mechanism linking IBC levels to human OCT1 activity may be indirect, possibly involving the transport of other regulators in lipid and energy metabolism. researchgate.net
The following table summarizes the key functional differences between Isobutyryl-L-carnitine and Acetyl-L-carnitine based on preclinical and in vitro findings.
| Feature | Isobutyryl-L-carnitine | Acetyl-L-carnitine |
| Acyl Group | Isobutyryl (from valine metabolism) researchgate.netoup.com | Acetyl (from carbohydrate, fat, amino acid metabolism) ekb.eg |
| Primary Investigated Role | Endogenous biomarker for hepatic OCT1 transporter activity. researchgate.netresearchgate.net | Neuroprotection, enhancement of mitochondrial function, antioxidant effects. oregonstate.edunih.gov |
| Effect on Oxidative Stress | Not established as a primary antioxidant. | Shown to decrease markers of oxidative damage in aged rat brains. nih.gov |
| Transporter Interaction | Associated with OCT1 activity; efflux mediated by murine OCT1 but not human OCT1 in vitro. researchgate.net | Bioavailability is considered high, suggesting efficient intestinal absorption. oregonstate.edu |
| Clinical Relevance Marker | Elevated levels are a biomarker for isobutyryl-CoA dehydrogenase deficiency. caymanchem.comrsu.lv | Studied for potential benefits in age-related decline and various neuropathies. oregonstate.eduscielo.br |
Q & A
Q. What analytical methods are recommended for quantifying Isobutyryl-L-carnitine chloride in biological samples?
this compound is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity for acylcarnitines. Internal standards (e.g., deuterated analogs like Isobutyryl-L-carnitine-d6 chloride ) are essential for correcting matrix effects. For sodium content assessment (common in impurities), follow USP 35 protocols involving volumetric dilution series and atomic absorption spectroscopy .
Example LC-MS Parameters:
| Column | Mobile Phase | Ionization Mode | MRM Transition |
|---|---|---|---|
| C18 Reverse Phase | Acetonitrile/0.1% Formic Acid | ESI+ | 288.1 → 85.1 |
Q. How is this compound synthesized, and what purity standards apply?
The compound is synthesized via esterification of L-carnitine with isobutyryl chloride under anhydrous conditions. Purity (≥95%) is validated using HPLC with UV detection at 210 nm . Critical impurities include residual solvents (e.g., dichloromethane) and unreacted carnitine, quantified via gas chromatography and ion-exchange chromatography, respectively.
Q. What experimental models are suitable for studying its role in mitochondrial β-oxidation?
Primary rodent hepatocytes or patient-derived fibroblasts with β-oxidation defects (e.g., ACAD8 mutations) are common models. Protocols involve incubating cells with deuterated fatty acids and measuring this compound via stable isotope tracing .
Advanced Research Questions
Q. How can contradictory data on its accumulation in metabolic disorders be resolved?
Discrepancies may arise from differences in detection limits (e.g., LC-MS vs. immunoassays) or patient cohorts (e.g., age, diet). Mitigate this by:
Q. What experimental designs optimize in vivo pharmacokinetic studies of this compound?
Use radiolabeled [¹⁴C]-Isobutyryl-L-carnitine chloride in rodent models to track tissue distribution. Key parameters:
Q. How does this compound interact with carnitine palmitoyltransferase (CPT) isoforms?
Competitive inhibition assays using recombinant CPT-I/II are recommended. Prepare reaction mixtures with 0.1–10 mM this compound, 50 µM palmitoyl-CoA, and 5 mM L-carnitine. Measure CoA-SH release via Ellman’s reagent (absorbance at 412 nm) .
Methodological Challenges & Solutions
Q. How to distinguish this compound from structural analogs (e.g., Valeryl-L-carnitine)?
Q. What controls are critical for cell-based studies of its neuroprotective effects?
Include:
- Negative control : Carnitine-free media.
- Isotope control : Deuterated Isobutyryl-L-carnitine-d6 chloride to exclude artifactual signals.
- Pharmacological control : Etomoxir (CPT-I inhibitor) to confirm β-oxidation dependency .
Data Interpretation Guidelines
- Elevated levels in plasma : May indicate ACAD8 deficiency or secondary carnitine insufficiency. Validate with genetic testing and acylcarnitine profiling .
- Contradictory in vitro vs. in vivo results : Consider differences in cellular uptake kinetics or compartmentalization (cytosolic vs. mitochondrial pools) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
